molecular formula C6H8N2O B7836382 6-ethyl-1H-pyrimidin-4-one

6-ethyl-1H-pyrimidin-4-one

Cat. No.: B7836382
M. Wt: 124.14 g/mol
InChI Key: SWJOGZCZSPXIJG-UHFFFAOYSA-N
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Description

6-Ethyl-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine backbone with an ethyl substituent at the 6-position and a ketone group at the 4-position. Pyrimidinones are pivotal in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking, which underpin their biological activity .

Properties

IUPAC Name

6-ethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJOGZCZSPXIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=O)N=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1H-pyrimidin-4-one can be achieved through several methods. One common approach involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction typically proceeds as follows:

    Reagents: Ethyl acetoacetate, urea, and an acid catalyst (e.g., hydrochloric acid).

    Conditions: The mixture is heated to reflux in ethanol or another suitable solvent.

    Reaction: The ethyl acetoacetate undergoes cyclization with urea to form 6-ethyl-1H-pyrimidin-4-one.

Industrial Production Methods

In an industrial setting, the production of 6-ethyl-1H-pyrimidin-4-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

6-ethyl-1H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their substituent profiles are summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Features References
6-Ethyl-1H-pyrimidin-4-one Ethyl (6), ketone (4) ~140.18 (calculated) N/A High lipophilicity
6-Chloro-2,5-dimethyl-1H-pyrimidin-4-one Cl (6), CH₃ (2,5) ~174.62 (calculated) N/A Enhanced electrophilicity
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one CH₃ (6), SCH₃ (2) 156.21 N/A Thioether-mediated reactivity
6-Amino-2-methoxy-4(1H)pyrimidinone NH₂ (6), OCH₃ (2) 141.13 214–216 Electron-donating groups
6-Ethyl-5-fluoropyrimidin-4(3H)-one Ethyl (6), F (5) ~158.16 (calculated) N/A Fluorine-induced polarity

Physicochemical and Reactivity Trends

  • Lipophilicity: The ethyl group in 6-ethyl-1H-pyrimidin-4-one increases logP compared to methyl (6-methyl analogs) or polar substituents (e.g., amino or methoxy groups) . This property is critical for membrane permeability in drug design.
  • Electrophilicity : Chloro-substituted derivatives (e.g., 6-chloro-2,5-dimethyl-1H-pyrimidin-4-one) exhibit higher electrophilicity at the 6-position, favoring nucleophilic substitution reactions .
  • Hydrogen Bonding: Amino and hydroxyl groups (e.g., in 6-amino-2-methoxy-4(1H)pyrimidinone) enhance hydrogen-bonding capacity, improving solubility and target binding .
  • Steric Effects : Bulkier substituents like ethyl or thioether groups (e.g., 6-Methyl-2-(methylthio)-1H-pyrimidin-4-one) may hinder π-π stacking but improve metabolic stability .

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